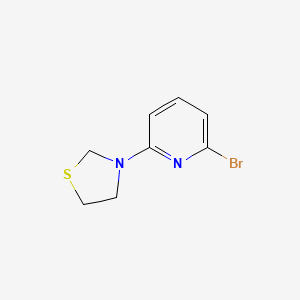

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid

Overview

Description

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO5S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is involved in complex chemical reactions and synthesis processes, contributing to the development of various compounds with potential applications in scientific research. For example, the reaction of o-formylphenylboronic acid with morpholine forms 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the compound's role in generating new chemical entities with unique structures and properties (Sporzyński et al., 2005).

Antitumor and Antiproliferative Activities

The compound has shown promise in experimental oncology, particularly in the synthesis of derivatives exhibiting antiproliferative and proapoptotic effects against cancer cells. A study evaluating the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, including 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid derivatives, found several compounds to be highly active antiproliferative agents. These compounds induced cell cycle arrest and apoptosis in A2780 ovarian cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).

Catalytic and Biological Activities

In the realm of catalysis and biological activities, the compound and its derivatives have been explored for various applications. For instance, the depolymerization of cellulose in water catalyzed by phenylboronic acid derivatives, including those with morpholine substitutions, has been demonstrated, showcasing the potential of these compounds in facilitating the breakdown of cellulose into glucose at nearly neutral pH values (Levi et al., 2016). This indicates a potential application in the sustainable processing of biomass.

Additionally, modified phenylboronic acids, akin to 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid, have been employed in the detection of saccharides by reactive desorption electrospray ionization (DESI), improving sensitivity and selectivity in saccharide analysis, which could be beneficial in the analysis of biological samples (Zhang & Chen, 2010).

Safety And Hazards

properties

IUPAC Name |

(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBVOKHZSYLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)

![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)

![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)